molecular formula C17H20N2O5 B7817495 2,4-Diethyl 3-amino-1-(4-methoxyphenyl)pyrrole-2,4-dicarboxylate

2,4-Diethyl 3-amino-1-(4-methoxyphenyl)pyrrole-2,4-dicarboxylate

Cat. No.: B7817495
M. Wt: 332.4 g/mol
InChI Key: WNERKKKJMUJGOO-UHFFFAOYSA-N
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Description

2,4-Diethyl 3-amino-1-(4-methoxyphenyl)pyrrole-2,4-dicarboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethyl 3-amino-1-(4-methoxyphenyl)pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent functional group modifications to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of green catalysts like citric acid in ethanol have been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Diethyl 3-amino-1-(4-methoxyphenyl)pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds.

Scientific Research Applications

2,4-Diethyl 3-amino-1-(4-methoxyphenyl)pyrrole-2,4-dicarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2,4-Diethyl 3-amino-1-(4-methoxyphenyl)pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl 3-amino-1-(4-methoxyphenyl)pyrrole-2,4-dicarboxylate
  • 2,4-Diethyl 3-amino-1-(4-chlorophenyl)pyrrole-2,4-dicarboxylate
  • 2,4-Diethyl 3-amino-1-(4-hydroxyphenyl)pyrrole-2,4-dicarboxylate

Uniqueness

Compared to similar compounds, 2,4-Diethyl 3-amino-1-(4-methoxyphenyl)pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the para position of the phenyl ring can enhance its electron-donating properties, potentially affecting its interaction with molecular targets and overall stability .

Properties

IUPAC Name

diethyl 3-amino-1-(4-methoxyphenyl)pyrrole-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-4-23-16(20)13-10-19(11-6-8-12(22-3)9-7-11)15(14(13)18)17(21)24-5-2/h6-10H,4-5,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNERKKKJMUJGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=C1N)C(=O)OCC)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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